1-碘-2-甲基丁烷

描述

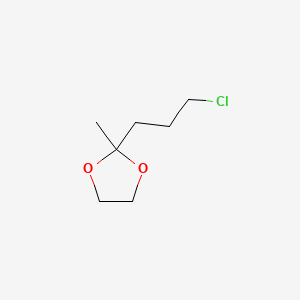

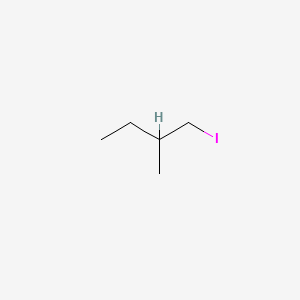

1-Iodo-2-methylbutane is a chemical compound that is part of the alkyl iodide family. Alkyl iodides, such as 1-iodo-2-methylbutane, are known for their role in various chemical reactions due to the presence of the iodine atom, which can be a good leaving group in substitution reactions. The compound's structure includes a butane backbone with a methyl group substitution and an iodine atom attached to the first carbon atom.

Synthesis Analysis

The synthesis of alkyl iodides can be achieved through various methods, including the halogenation of alkanes. For example, the synthesis of deuterium-labeled isobutane derivatives, which are structurally related to 1-iodo-2-methylbutane, has been reported using classical organic chemistry techniques and H/D exchange processes . Although the specific synthesis of 1-iodo-2-methylbutane is not detailed in the provided papers, similar synthetic routes could be applied.

Molecular Structure Analysis

The molecular structure of 1-iodo-2-methylbutane can be analyzed through spectroscopic methods such as infrared and Raman spectroscopy. Vibrational analysis of alkyl iodides, including 1-iodo-2-methylpropane and 1-iodo-3-methylbutane, provides insights into the conformational isomerism and the vibrational frequencies associated with different conformers . The rotational spectrum of 1-iodobutane has also been studied, revealing different low-energy conformational isomers and providing data on the nuclear quadrupole coupling tensor of iodine .

Chemical Reactions Analysis

Alkyl iodides participate in various chemical reactions, primarily nucleophilic substitutions. The reactivity of 1-iodobutane with nanocrystalline MgO has been investigated, showing that dehydroiodination can occur at relatively low temperatures, with the reaction mechanism changing from concerted E2 elimination to stepwise E1 elimination upon surface iodination . This suggests that 1-iodo-2-methylbutane could undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-iodo-2-methylbutane can be inferred from studies on related compounds. For instance, the optical rotation, specific gravity, refractive index, and boiling point of optically active 1-halogeno-2-methylbutanes have been determined, providing a basis for understanding the physical characteristics of these types of compounds . Although the exact properties of 1-iodo-2-methylbutane are not provided, it is likely to share similarities with the studied halogenated butanes.

科学研究应用

蒸汽压研究

Fulem 等人 (2010) 在化学与工程数据杂志中发表的研究探讨了有机碘化物的蒸汽压,包括 1-碘-2-甲基丙烷和 1-碘-3-甲基丁烷。他们使用静态方法在 254 至 308 K 的温度范围内测量了这些压力,为涉及这些化合物的工业应用提供了必要的数据 (Fulem 等人,2010)。

激光场中的电离/解离研究

Siozos 等人 (2005) 在 2005 年进行的一项研究调查了烷基碘化物的电离和解离过程,包括类似于 1-碘-2-甲基丁烷的变体,在强皮秒激光场的影响下。这项研究详细刊登在国际质谱杂志中,对于了解这些分子在极端条件下的行为具有重要意义 (Siozos 等人,2005)。

构象分析

Arsenault 等人 (2017) 对 1-碘丁烷进行了高分辨率旋转光谱研究,其结构与 1-碘-2-甲基丁烷相似。他们的研究结果发表在分子光谱杂志中,提供了对这些分子的构象异构的见解,这对于分子建模和理解化学行为很有价值 (Arsenault 等人,2017)。

催化和化学反应研究

Mishakov 等人 (2005) 在催化杂志中研究了 1-碘丁烷与纳米结晶 MgO 的相互作用。这项研究提供了对类似含碘化合物(如 1-碘-2-甲基丁烷)的催化性能的见解,这对工业催化过程至关重要 (Mishakov 等人,2005)。

卤素键合研究

Fan 等人 (2009) 在物理化学杂志 A中探讨了涉及碘代全氟烷烃的混合物中的卤素键合。这项研究有助于理解卤代化合物(如 1-碘-2-甲基丁烷)中可能发生的相互作用,尤其是在卤素键合的背景下 (Fan 等人,2009)。

信息素合成

Santangelo 等人 (2001) 在合成通讯中详细介绍了大角甲的性信息素的合成,涉及与 1-碘-2-甲基丁烷结构相似的化合物。这项研究强调了此类化合物在合成复杂有机分子中的应用 (Santangelo 等人,2001)。

作用机制

Target of Action

1-Iodo-2-methylbutane, with the molecular formula C5H11I , is a halogenated alkane. Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .

Mode of Action

1-Iodo-2-methylbutane can participate in nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions . In a nucleophilic substitution reaction, the iodine atom, being a good leaving group, is replaced by a nucleophile. In an elimination reaction, the iodine atom and a proton from a β-carbon are removed, forming a double bond .

安全和危害

1-Iodo-2-methylbutane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment .

生化分析

Biochemical Properties

1-Iodo-2-methylbutane plays a significant role in biochemical reactions, particularly in the formation of alkyl radicals. It interacts with various enzymes and proteins, acting as a scavenger in plasma radiofrequency discharges The compound’s interaction with iodine helps in the identification of alkyl radicals, which are crucial intermediates in many biochemical processes

Cellular Effects

1-Iodo-2-methylbutane has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene expression patterns . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of 1-Iodo-2-methylbutane involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation These binding interactions can result in changes in gene expression and alterations in cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Iodo-2-methylbutane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function Studies have shown that 1-Iodo-2-methylbutane can undergo degradation, leading to changes in its biochemical properties and interactions

Dosage Effects in Animal Models

The effects of 1-Iodo-2-methylbutane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects Understanding the dosage effects of 1-Iodo-2-methylbutane is essential for determining its therapeutic potential and safety in animal studies

Metabolic Pathways

1-Iodo-2-methylbutane is involved in various metabolic pathways, interacting with specific enzymes and cofactors These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of 1-Iodo-2-methylbutane within cells and tissues are essential for understanding its biochemical properties and interactions . The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are crucial for determining the compound’s therapeutic potential and its impact on cellular health.

Subcellular Localization

1-Iodo-2-methylbutane’s subcellular localization plays a significant role in its activity and function The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

1-iodo-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBHXHXNWHTGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951928 | |

| Record name | 1-Iodo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29394-58-9, 616-14-8 | |

| Record name | (S)-(+)-1-Iodo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029394589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Iodo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodo-2-methylbutane (stabilized with Copper chip) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)